5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of pyrimidine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4-methylpyrimidine.
Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a precursor such as a nitro compound.
Coupling of Rings: The final step involves coupling the pyrimidine and oxadiazole rings. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Industry
In industry, the compound’s properties are leveraged for the development of new materials with specific characteristics, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism by which 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that play a role in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
Uniqueness
What sets 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it particularly useful in certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-6-4-5-7-11(9)13-18-14(21-19-13)12-8-16-15(20-3)17-10(12)2/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYUXNKYVALTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN=C(N=C3C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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